Methyl 3-aminoadamantane-1-carboxylate Hydrochloride
CAS No.: 80110-35-6
Cat. No.: VC4193970
Molecular Formula: C12H20ClNO2
Molecular Weight: 245.75
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 80110-35-6 |
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Molecular Formula | C12H20ClNO2 |
Molecular Weight | 245.75 |
IUPAC Name | methyl 3-aminoadamantane-1-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C12H19NO2.ClH/c1-15-10(14)11-3-8-2-9(4-11)6-12(13,5-8)7-11;/h8-9H,2-7,13H2,1H3;1H |
Standard InChI Key | GMXYKQPNBFHSEJ-UHFFFAOYSA-N |
SMILES | COC(=O)C12CC3CC(C1)CC(C3)(C2)N.Cl |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Formula and Structural Features
Methyl 3-aminoadamantane-1-carboxylate hydrochloride belongs to the adamantane family, a class of diamondoid hydrocarbons known for their rigid, cage-like structure. The compound’s adamantane backbone is substituted at the 1-position with a methyl ester group () and at the 3-position with an amino group (), which is protonated as a hydrochloride salt . The molecular structure is depicted below:
where "Ad" represents the adamantane framework. This configuration enhances solubility in polar solvents compared to unmodified adamantane derivatives .
Spectroscopic Identification
Key spectroscopic data for this compound include:
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Nuclear Magnetic Resonance (NMR): NMR signals for the methyl ester group typically appear at δ 3.6–3.8 ppm, while adamantane protons resonate between δ 1.5–2.2 ppm .
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Infrared (IR): Stretching vibrations for the carbonyl group () are observed near 1720 cm, and N-H stretches for the ammonium ion appear at 2700–3000 cm .
Synthesis and Manufacturing
Synthetic Routes
While detailed synthetic protocols are often proprietary, a general approach involves:
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Amination of Adamantane: Introducing an amino group at the 3-position via nitration followed by reduction.
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Esterification: Reacting the carboxylic acid intermediate with methanol in the presence of a catalyst (e.g., thionyl chloride) to form the methyl ester .
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .
Industrial Production
Major manufacturers include Thanen Chemicals (Changzhou) Co., Ltd. and Shandong Xinhua Pharmaceutical Co., Ltd., which specialize in custom synthesis and scale-up processes for pharmaceutical intermediates . Production capacities exceed 100 kg/month, with purities ≥99% as confirmed by HPLC .
Applications in Pharmaceutical Research
Intermediate in Drug Development
The compound’s rigid structure makes it a candidate for:
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Neurological Agents: Adamantane derivatives are explored for NMDA receptor modulation, potentially relevant in Alzheimer’s disease .
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Antiviral Compounds: Structural analogs inhibit viral uncoating, a mechanism utilized in influenza therapeutics .
Preclinical Studies
In vitro assays highlight its low cytotoxicity (IC > 100 µM in HEK293 cells) , suggesting suitability for further pharmacological profiling.
Hazard Class | Category | Precautionary Measures |
---|---|---|
Acute Oral Toxicity | 5 (Harmful) | Avoid ingestion |
Skin Irritation | 2 | Use protective gloves |
Eye Irritation | 2A | Wear safety goggles |
Respiratory Irritation | 3 | Use in ventilated areas |
Exposure Control
Personal protective equipment (PPE) and fume hoods are mandatory during handling. Spills require neutralization with sodium bicarbonate .
Supplier | Location | Purity | Price Range |
---|---|---|---|
Thanen Chemicals | China | ≥99% | $1,200–$1,500/g |
ChemWerth Inc. | USA | ≥98% | $1,300–$1,600/g |
BPC Pharmachemie | Germany | ≥99% | €1,400–€1,700/g |
Minimum order quantities typically start at 1 gram, with bulk discounts available .
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